Cas no 98411-75-7 (9H-Purine-9-propanol, 6-amino-8-bromo-)
9H-Purine-9-propanol, 6-amino-8-bromo- Chemical and Physical Properties
Names and Identifiers
-
- 9H-Purine-9-propanol, 6-amino-8-bromo-
-
9H-Purine-9-propanol, 6-amino-8-bromo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9708420-1.0g |
3-(6-amino-8-bromo-9H-purin-9-yl)propan-1-ol |
98411-75-7 | 95% | 1.0g |
$0.0 | 2022-11-29 |
9H-Purine-9-propanol, 6-amino-8-bromo- Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 9H-Purine-9-propanol, 6-amino-8-bromo-
Introduction to 9H-Purine-9-propanol, 6-amino-8-bromo (CAS No. 98411-75-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 9H-Purine-9-propanol, 6-amino-8-bromo, identified by its CAS number 98411-75-7, represents a structurally intriguing molecule with significant potential in the fields of chemical biology and medicinal chemistry. This heterocyclic compound belongs to the purine derivatives, a class of molecules widely recognized for their biological activity and pharmacological relevance. The presence of both amino and bromo substituents on the purine core enhances its versatility, making it a valuable scaffold for the development of novel therapeutic agents.
9H-Purine-9-propanol, 6-amino-8-bromo has garnered attention due to its unique chemical properties and its ability to serve as a precursor in the synthesis of more complex bioactive molecules. The bromo group at the 8-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many drugs. Additionally, the amino group at the 6-position can be readily modified through acylation, alkylation, or other reductive amination strategies, enabling the introduction of diverse pharmacophores.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting nucleic acid-binding proteins and enzymes. 9H-Purine-9-propanol, 6-amino-8-bromo has emerged as a promising intermediate in this endeavor. Its purine backbone mimics natural nucleobases, allowing it to interact with enzymes such as kinases and phosphodiesterases. For instance, studies have demonstrated its utility in generating kinase inhibitors by leveraging its ability to bind ATP pockets through hydrogen bonding and hydrophobic interactions.
One of the most compelling aspects of 9H-Purine-9-propanol, 6-amino-8-bromo is its role in the development of antiviral and anticancer agents. The bromo substituent facilitates palladium-catalyzed reactions that can introduce aryl or heteroaryl groups, expanding the molecular diversity of potential drug candidates. Recent advances in medicinal chemistry have shown that derivatives of this compound exhibit inhibitory activity against viral proteases and polymerases. For example, modifications at the 2- and 6-positions have yielded compounds with potent antiviral effects against RNA viruses by disrupting critical enzymatic processes.
The synthesis of 9H-Purine-9-propanol, 6-amino-8-bromo involves multi-step organic transformations that highlight its synthetic utility. The compound can be prepared via bromination of a pre-existing amino-purine derivative followed by selective alkylation at the 9-position. This synthetic route underscores its accessibility and adaptability for further derivatization. Researchers have also explored alternative synthetic pathways, including biocatalytic methods that employ enzymes to introduce specific functional groups with high selectivity and mild reaction conditions.
From a computational chemistry perspective, 9H-Purine-9-propanol, 6-amino-8-bromo has been extensively studied to understand its binding interactions with biological targets. Molecular docking simulations have revealed that its purine core aligns well with ATP-binding pockets in kinases and other nucleotide-dependent enzymes. Furthermore, the amino group at position 6 can form salt bridges or hydrogen bonds with negatively charged residues in protein active sites, enhancing binding affinity. These insights have guided the design of more potent analogs with improved pharmacokinetic profiles.
The growing interest in 9H-Purine-9-propanol, 6-amino-8-bromo has also spurred investigations into its role in drug repurposing initiatives. By screening existing libraries of purine derivatives for off-target effects or novel activities, researchers have identified compounds that could be repurposed for treating neglected diseases or emerging pathogens. This approach leverages computational screening tools to prioritize candidates based on structural features similar to known drugs but with distinct biological profiles.
In conclusion,9H-Purine-9-propanol, 6-amino, 8-bromo, (CAS No. 98411-75-7) stands as a cornerstone molecule in modern drug discovery efforts. Its unique structural features enable diverse functionalization strategies while maintaining strong interactions with biological targets. As research continues to uncover new applications for this compound and its derivatives, it will undoubtedly play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
98411-75-7 (9H-Purine-9-propanol, 6-amino-8-bromo-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)